molecular formula C15H24N2O2 B5022011 N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide

N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide

Cat. No.: B5022011
M. Wt: 264.36 g/mol
InChI Key: GMDJLCHDIZKTKE-UHFFFAOYSA-N
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Description

N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives

Properties

IUPAC Name

N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-9(13(18)16-2)17-14(19)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDJLCHDIZKTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide typically involves the functionalization of adamantane. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often employs large-scale radical functionalization techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with various biological molecules, potentially inhibiting or modulating their activity. The methylamino and oxopropan-2-yl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide stands out due to its specific functional groups, which impart unique reactivity and potential biological activity. Its combination of a rigid adamantane core with reactive methylamino and oxopropan-2-yl groups makes it a valuable compound for various applications in research and industry .

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